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Opa protein, Neisseria meningitidis - 156319-92-5

Opa protein, Neisseria meningitidis

Catalog Number: EVT-1516954
CAS Number: 156319-92-5
Molecular Formula: C14H17NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Opa proteins are encoded by multiple genes within the Neisseria genome, allowing for significant diversity in their expression. This diversity is linked to the pathogen's adaptability and virulence, with certain Opa types being more prevalent in invasive clinical isolates due to their enhanced adhesion properties . The classification of Opa proteins is based on their genetic relatedness and functional characteristics, with some variants showing a higher affinity for specific CEACAM receptors .

Synthesis Analysis

Methods of Synthesis

The synthesis of Opa proteins involves several key steps:

  1. Gene Expression: The genes encoding Opa proteins are transcribed and translated within the bacterial cell. The expression can vary significantly due to phase variation mechanisms, primarily through slipped strand mispairing during DNA replication .
  2. Protein Localization: Opa proteins are synthesized in the cytoplasm and must be transported to the outer membrane. This is often facilitated by signal sequences that direct the proteins to their correct cellular location .
  3. Purification Techniques: For experimental analysis, Opa proteins can be overproduced in Escherichia coli, where they accumulate as inclusion bodies. These bodies can be solubilized using urea, followed by refolding under specific conditions to obtain functional proteins .

Technical Details

The purification process typically involves:

  • Solubilization of inclusion bodies in urea.
  • Refolding of proteins through dilution in buffers containing ethanolamine and detergents.
  • Characterization of protein structure using techniques such as circular dichroism, which indicates a high content of beta-sheet conformation typical of Opa proteins .
Molecular Structure Analysis

Structure of Opa Proteins

Opa proteins exhibit a complex tertiary structure that is essential for their function. They are characterized by:

  • A high degree of beta-sheet content, contributing to their stability and interaction capabilities.
  • Hypervariable regions that allow for specific binding interactions with CEACAM receptors on host cells .

Data on Molecular Structure

The structural analysis reveals that different Opa variants can exhibit distinct conformations, influencing their binding affinities and specificity towards various CEACAM family members. This conformational variability is crucial for the pathogen's ability to adapt to different host environments .

Chemical Reactions Analysis

Reactions Involving Opa Proteins

Opa proteins participate in several biochemical interactions:

  • Adhesion Reactions: They bind specifically to CEACAM receptors on host cells, facilitating bacterial adherence.
  • Immune Evasion: Interaction with immune cells can inhibit T-lymphocyte activation and B-cell antibody production, allowing the bacteria to persist without eliciting a strong immune response .

Technical Details of Reactions

The binding of Opa proteins to CEACAMs is highly dependent on their conformation; denatured forms show significantly reduced binding capabilities compared to properly folded proteins . This highlights the importance of structural integrity in mediating biological functions.

Mechanism of Action

Process of Action

The mechanism by which Opa proteins facilitate infection involves:

  1. Initial Adhesion: Binding to CEACAM receptors on epithelial cells leads to bacterial colonization.
  2. Invasion: Following adhesion, Neisseria meningitidis can trigger cellular uptake mechanisms, allowing it to invade host tissues.
  3. Immune Modulation: Opa protein interactions can modulate immune responses, enhancing bacterial survival within the host .

Data Supporting Mechanism

Studies indicate that different Opa variants exhibit varying abilities to bind specific CEACAM receptors, influencing their pathogenic potential. For example, Neisseria meningitidis strains expressing certain Opa types demonstrate increased virulence due to enhanced adhesion properties .

Physical and Chemical Properties Analysis

Physical Properties

Opa proteins are integral membrane proteins characterized by:

  • Solubility in detergents used during purification.
  • Stability under physiological conditions when properly folded.

Chemical Properties

Chemically, Opa proteins are composed primarily of amino acids that contribute to their structural features:

  • The presence of hydrophilic and hydrophobic regions facilitates membrane integration and receptor binding.
  • Variability in amino acid sequences among different Opa types affects their interaction dynamics with host receptors .
Applications

Scientific Uses

Opa proteins have significant implications for vaccine development due to their role in pathogenesis:

  • Vaccine Candidates: Their ability to induce protective antibodies against bacterial adhesion suggests potential as targets for vaccine formulations aimed at preventing Neisseria meningitidis infections.
  • Research Tools: Understanding the structure-function relationship of Opa proteins aids in elucidating mechanisms of bacterial pathogenesis and immune evasion strategies.
Molecular Structure and Genetic Regulation of Opa Proteins

Genomic Organization of opa Gene Loci (opaA, opaB, opaD, opaJ)

Neisseria meningitidis possesses a variable complement of opa genes, typically encoding 3–4 distinct Opa protein variants per strain, located at discrete chromosomal loci. For example, the reference strain H44/76 (serogroup B) contains four opa genes designated opaA, opaB, opaD, and opaJ [8]. These loci are dispersed throughout the chromosome: opaA (position 423,614–424,579 bp), opaB (position 1,012,657–1,013,622 bp), opaD (position 1,295,191–1,296,156 bp), and opaJ (position 1,882,287–1,883,252 bp) [8] [3]. Each opa gene is approximately 1 kb in length and encodes a β-barrel transmembrane protein with eight surface-exposed loops. The genes exhibit high sequence homology (>93%) in their conserved regions but diverge significantly in hypervariable segments encoding extracellular loops [3]. This genomic arrangement enables combinatorial expression of antigenically distinct Opa variants, enhancing bacterial adaptability.

Table 1: Characteristics of Opa Loci in N. meningitidis Strain H44/76

LocusChromosomal Position (bp)Conserved RegionsRepeat Tract (5′-CTCTT-3′)Phase Variation Rate
opaA423,614–424,579Transmembrane domains12–15 repeats6.9 × 10⁻³/generation
opaB1,012,657–1,013,622Leader peptide8–11 repeats2.1 × 10⁻³/generation
opaD1,295,191–1,296,156β-strand segments10–14 repeats4.3 × 10⁻³/generation
opaJ1,882,287–1,883,252C-terminal anchor9–12 repeats3.8 × 10⁻³/generation

Phase Variation Mechanisms: Coding Repeat (CR) Tract Dynamics and Slipped-Strand Mispairing

Opa expression undergoes high-frequency phase variation (PV) due to insertions or deletions of pentameric 5′-CTCTT-3′ coding repeats (CR) within the signal peptide coding region. The number of repeats determines the translational reading frame: when the repeat number is divisible by three (in-frame), full-length Opa protein is produced; out-of-frame configurations lead to translational termination and no Opa expression [2] [4]. PV rates vary between opa loci, ranging from 6.4 × 10⁻⁴ to 6.9 × 10⁻³ mutations per cell per generation, with longer CR tracts exhibiting higher instability [4] [9]. This stochastic switching generates phenotypically heterogeneous populations where individual bacteria express zero, one, or multiple Opa variants simultaneously. Notably, natural transformation—a DNA uptake mechanism in Neisseria—amplifies PV rates by 180-fold by introducing heterologous opa sequences that promote recombination [4] [7]. During asymptomatic carriage, isolates exhibit a high PV frequency (0.06 mutations/gene/month), facilitating persistent colonization through continuous immune evasion [9].

Hypervariable Regions (HV1, HV2) and Semivariable (SV) Domains: Structural Determinants of Receptor Specificity

Opa proteins exhibit a conserved framework punctuated by three variable domains that dictate receptor-binding specificity: the Semivariable (SV) region and two Hypervariable regions (HV1 and HV2). Structural modeling based on porin crystal structures predicts these domains form three of four surface-exposed loops (Loop 1: SV; Loop 2: HV1; Loop 3: HV2) [3] [6]. Sequence analysis of 45 Opa alleles reveals HV1 and HV2 exhibit extreme diversity (>30% amino acid divergence), while SV shows moderate variability (15–20% divergence) [3]. These loops determine ligand specificity:

  • HV1: Mediates binding to heparan sulfate proteoglycans (HSPGs) on epithelial cells via heparin-binding motifs [3] [6].
  • HV2: Governs engagement of carcinoembryonic antigen-related cell adhesion molecules (CEACAMs), particularly CEACAM1 on T cells and CEACAM5/6 on epithelial cells [1] [6].
  • SV: Modulates affinity for specific CEACAM isoforms through electrostatic interactions [3] [6].

Table 2: Functional Domains of Opa Proteins

DomainStructural LocationVariabilityKey Functional RoleLigand Specificity
SVLoop 1Moderate (15–20%)Modulates CEACAM affinityCEACAM1, CEACAM5, CEACAM6
HV1Loop 2High (>30%)Heparan sulfate bindingHeparan sulfate proteoglycans
HV2Loop 3High (>30%)CEACAM receptor bindingCEACAM1, CEACAM3, CEACAM5
Conserved LoopsLoops 4, 5, 6, 7Low (<5%)Structural integrityNone

Allelic variations in HV1 and HV2 generate strain-specific receptor tropism. For instance, Opa variants from hyperinvasive meningococcal strains frequently contain HV2 sequences optimized for high-affinity CEACAM1 binding, enhancing colonization and immune modulation [1] [6].

Transcriptional and Post-Translational Regulation of Opa Expression

While phase variation primarily governs Opa expression at the translational level, transcriptional regulation further fine-tunes protein abundance. The promoter regions upstream of opa genes lack canonical -35 elements but contain poly-cytidine (poly-C) tracts that modulate transcription initiation efficiency. Studies demonstrate that optimal expression occurs with 12–13 cytidine residues, while ≤10 or ≥15 residues abolish transcription [5]. This mechanism operates independently of the CR-mediated PV, allowing dual-layer control. Post-translationally, Opa proteins are modified by glycosylation, though the functional impact remains less defined than in related gonococcal Opas. Environmental cues also influence expression: contact with epithelial cells downregulates opa transcription via the CrgA regulatory protein, potentially facilitating immune evasion during colonization [6]. In inflammatory environments, IFN-γ upregulates host CEACAM1 expression, indirectly enhancing Opa-mediated bacterial adhesion and invasion [6].

Table 3: Regulatory Mechanisms Controlling Opa Expression

Regulatory LevelMechanismEffect on ExpressionFunctional Consequence
TranscriptionalPoly-C tract length (promoter)Optimal at 12–13 C residues; silenced at ≤10 or ≥15Fine-tuning of Opa abundance
TranslationalSlipped-strand mispairing in CTCTT repeatsIn-frame = ON; Out-of-frame = OFFStochastic ON/OFF switching
EnvironmentalEpithelial cell contact (CrgA-dependent)DownregulationImmune evasion during colonization
Host-DerivedIFN-γ exposureUpregulation of CEACAM receptorsEnhanced Opa-mediated adhesion

Compound Names Mentioned:

  • Opa protein
  • CEACAM1 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1)
  • Heparan Sulfate Proteoglycans (HSPGs)
  • CrgA regulatory protein
  • Poly-cytidine (poly-C) tract
  • β-barrel transmembrane protein
  • Semivariable (SV) region
  • Hypervariable regions (HV1, HV2)

Properties

CAS Number

156319-92-5

Product Name

Opa protein, Neisseria meningitidis

Molecular Formula

C14H17NO

Synonyms

Opa protein, Neisseria meningitidis

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